3-((3-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4S/c1-13-5-7-15(8-6-13)17-9-10-18-21-22-19(24(18)23-17)25-12-14-3-2-4-16(20)11-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJVVMUZOCBJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((3-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and pharmacological effects.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyridazine ring, with a 3-fluorobenzylthio group and a p-tolyl substituent. Its molecular formula is , and it is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H18FN4S |
| Molecular Weight | 366.43 g/mol |
| CAS Number | 891124-66-6 |
Synthesis
The synthesis of this compound generally involves multiple steps:
- Formation of the Triazole Ring : Cyclization of hydrazine derivatives with appropriate nitriles or carboxylic acids.
- Formation of the Pyridazine Ring : Condensation reactions involving hydrazine derivatives and diketones.
- Substitution Reactions : Introduction of the 3-fluorobenzylthio and p-tolyl groups via nucleophilic substitution.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as kinases. The triazole and pyridazine rings facilitate binding to active sites on enzymes or receptors, potentially leading to inhibition or activation of these targets.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of triazolo-pyridazine derivatives against various cancer cell lines. For instance, related compounds have demonstrated significant inhibitory activity against c-Met kinase and exhibited cytotoxicity in A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results indicate that similar compounds may possess comparable biological activities, suggesting that modifications to the substituents can enhance efficacy against specific cancer types .
Mechanistic Insights
The mechanism underlying the anticancer activity involves apoptosis induction and cell cycle arrest. For example, compound 12e was shown to induce late apoptosis in A549 cells while causing G0/G1 phase arrest . This dual action makes it a promising candidate for further development as an anticancer agent.
Case Studies
Several case studies have highlighted the biological potential of triazolo-pyridazine derivatives:
- In vitro studies using MTT assays demonstrated that compounds with similar structures exhibited moderate to high cytotoxicity against various tumor cell lines.
- Structural optimization led to enhanced selectivity for c-Met inhibition, showcasing the importance of substituent placement on biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[4,3-b]pyridazine scaffold is versatile, with substituents dictating target selectivity and potency. Below is a detailed comparison of the target compound with structurally related derivatives:
PDE4 Inhibitors
- Compound 18 ():
- R3 : 2,5-Dimethoxyphenyl
- R6 : 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl
- Activity : Potent PDE4A inhibitor (IC50 < 10 nM) with >1,000-fold selectivity over other PDE isoforms. The catechol diether moiety at R6 is critical for binding to PDE4's catalytic pocket .
- Key Difference : The target compound lacks oxygen-rich substituents (e.g., methoxy or diether groups), which may reduce PDE4 affinity but improve metabolic stability due to the thioether linkage.
GABAA Receptor Modulators
- TPA023 (): R3: 2-Fluorophenyl R6: 2-Ethyl-2H-1,2,4-triazol-3-ylmethoxy Activity: Selective agonist for α2/α3-containing GABAA receptors (EC50 = 30 nM), acting as a nonsedating anxiolytic. The triazolylmethoxy group at R6 confers subtype selectivity .
BRD4 Bromodomain Inhibitors
- Compound 5 ():
- R3 : Indole-based substituent
- R6 : Benzyl group
- Activity : Pan-BET inhibitor (IC50 = 50–100 nM) with binding mediated by acetyl-lysine mimicry. Crystal structures show interactions with conserved water molecules in the BRD4 BD1 pocket .
- Key Difference : The target compound’s thioether linkage and p-tolyl group may disrupt hydrogen-bonding networks critical for BRD4 inhibition, suggesting divergent applications.
Antimicrobial Agents
- General Triazolo[4,3-b]pyridazines ():
- R3/R6 : Variably substituted phenyl groups (e.g., 4-chlorophenyl, 3-nitrophenyl).
- Activity : Moderate antifungal (MIC = 8–32 µg/mL) and antibacterial (MIC = 16–64 µg/mL) effects. Electron-withdrawing groups enhance activity .
- Key Difference : The target compound’s 3-fluorobenzylthio group (electron-withdrawing) and p-tolyl (electron-donating) may balance solubility and membrane penetration, though antimicrobial efficacy remains untested.
Structural Analogs with Thioether Linkages
- The 3-fluoro vs. 4-chloro substitution may alter metabolic stability .
3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine ():
Research Implications and Gaps
- Synthetic Optimization : Modifying R6 to include polar groups (e.g., methoxy) could enhance PDE4 affinity, while varying fluorine position may refine GABAA subtype selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
